molecular formula C12H16O2 B14802182 (1S,3S)-3-phenylmethoxycyclopentan-1-ol

(1S,3S)-3-phenylmethoxycyclopentan-1-ol

Cat. No.: B14802182
M. Wt: 192.25 g/mol
InChI Key: SFIICXXRMNDRQC-RYUDHWBXSA-N
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Description

(1S,3S)-3-Phenylmethoxycyclopentan-1-ol is a chiral cyclopentanol derivative featuring a phenylmethoxy (-OCH2C6H5) substituent at the 3-position of the saturated cyclopentane ring. Its molecular formula is C12H16O2, with a molecular weight of 192.24 g/mol. The compound exhibits two stereocenters at the 1- and 3-positions, both in the S-configuration, which significantly influences its physicochemical and biological behavior. Key properties include a moderate hydrophobicity (estimated XLogP3 ≈ 2.1), one hydrogen bond donor (OH group), and two hydrogen bond acceptors (OH and ether oxygen). The saturated cyclopentane ring contributes to conformational rigidity, while the phenylmethoxy group enhances lipophilicity, making it a candidate for applications in medicinal chemistry or chiral synthesis .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1S,3S)-3-phenylmethoxycyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m0/s1

InChI Key

SFIICXXRMNDRQC-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(benzyloxy)cyclopentan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of trans-3-(benzyloxy)cyclopentan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-3-(benzyloxy)cyclopentan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The benzyloxy group and hydroxyl group play crucial roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Key Observations:

Ring Saturation : The saturated cyclopentane ring in the target compound confers greater conformational stability and hydrophobicity compared to the unsaturated cyclopentene ring in the analog, which may exhibit higher reactivity due to the double bond.

Substituent Position : The phenylmethoxy group at the 3-position in the target compound vs. the 2-[(phenylmethoxy)methyl] group in the analog leads to differences in steric bulk and spatial orientation, impacting molecular interactions.

Rotational Flexibility : The analog’s higher rotatable bond count (4 vs. 2) suggests increased conformational flexibility, which may influence bioavailability and binding kinetics in biological systems.

LogP Differences: The target’s slightly higher estimated XLogP3 (~2.1 vs.

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